4-ethyl-3,5-bis(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole

Description

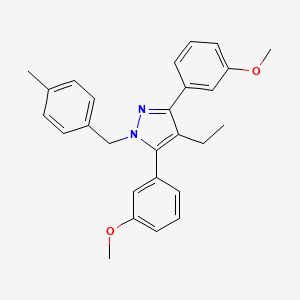

4-Ethyl-3,5-bis(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole is a pyrazole derivative characterized by its substitution pattern: an ethyl group at position 4, 3-methoxyphenyl groups at positions 3 and 5, and a 4-methylbenzyl substituent at the N1 position. The compound’s stereochemistry is likely achiral, as seen in structurally similar pyrazoles (e.g., Y505-6176 and Y505-5325) .

Properties

CAS No. |

1006336-99-7 |

|---|---|

Molecular Formula |

C27H28N2O2 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

4-ethyl-3,5-bis(3-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole |

InChI |

InChI=1S/C27H28N2O2/c1-5-25-26(21-8-6-10-23(16-21)30-3)28-29(18-20-14-12-19(2)13-15-20)27(25)22-9-7-11-24(17-22)31-4/h6-17H,5,18H2,1-4H3 |

InChI Key |

CEDGFQCWXZAATI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)C)C4=CC(=CC=C4)OC |

Origin of Product |

United States |

Biological Activity

The compound 4-ethyl-3,5-bis(3-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole (referred to as compound 1 hereafter) belongs to the pyrazole class of compounds, known for their diverse biological activities. This article explores the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound 1 can be characterized by its molecular formula and a molecular weight of approximately 390.48 g/mol. Its structure features a pyrazole ring substituted with ethyl and methoxyphenyl groups, which are crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including compound 1. Research indicates that pyrazoles exhibit inhibitory effects on various cancer cell lines through multiple mechanisms:

- Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. Compound 1's structural features may enhance its affinity for these targets, leading to reduced tumor growth.

- Synergistic Effects : In vitro studies demonstrated that combining compound 1 with established chemotherapeutics like doxorubicin enhances cytotoxicity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .

Anti-inflammatory Activity

Compound 1 has demonstrated significant anti-inflammatory effects, which are critical in managing diseases characterized by chronic inflammation:

- Cytokine Inhibition : Studies reported that compound 1 effectively inhibits pro-inflammatory cytokines such as TNF-α and IL-6, with activity comparable to standard anti-inflammatory drugs like dexamethasone .

- Mechanism of Action : The anti-inflammatory activity is thought to stem from the modulation of signaling pathways involved in inflammation, including NF-kB and MAPK pathways.

Antimicrobial Activity

The antimicrobial properties of compound 1 have also been investigated:

- Broad Spectrum Activity : Research indicates that pyrazole derivatives exhibit activity against various bacterial strains (e.g., E. coli, Staphylococcus aureus) and fungi . Compound 1's unique structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Study on Antitumor Efficacy

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives, including compound 1, and evaluated their cytotoxic effects against several cancer cell lines. The results indicated that compound 1 exhibited a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that of control agents .

Inflammation Model Study

In another study focusing on inflammation, compound 1 was tested in a carrageenan-induced edema model in mice. The results showed a reduction in paw swelling comparable to indomethacin treatment, suggesting strong anti-inflammatory properties .

Comparative Analysis of Pyrazole Derivatives

| Compound Name | Structure | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|---|

| Compound 1 | Structure | High (IC50 < 10 µM) | Significant (TNF-α inhibition > 75%) | Broad spectrum |

| Compound A | Structure | Moderate (IC50 ~20 µM) | Moderate (TNF-α inhibition ~50%) | Limited |

| Compound B | Structure | Low (IC50 > 30 µM) | Minimal (TNF-α inhibition <30%) | None |

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Key Observations:

Substituent Effects on Lipophilicity (logP):

- The bromo-substituted Y505-5325 exhibits the highest logP (6.81), attributed to the hydrophobic bromine atom. The target compound’s ethyl group likely reduces logP compared to bromine but remains higher than the nitro-substituted Y505-6176 (6.09) due to the nitro group’s polar nature .

- The 4-methoxy isomer () likely has lower lipophilicity than the target compound due to reduced steric hindrance and electronic effects of para-methoxy groups.

Hydrogen Bonding and Solubility (logSw):

- Y505-6176’s nitro group increases hydrogen bond acceptors (7 vs. 3 in Y505-5325), enhancing polarity but reducing solubility (logSw = -5.66) due to its bulky aromatic system. The target compound’s methoxy groups and ethyl substitution balance polarity and lipophilicity, yielding intermediate solubility .

Notes on Data Limitations

- Experimental validation using crystallographic software (e.g., WinGX suite, ) and structure validation protocols () is recommended for confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.